Methyl 3-nitro-2-[(phenylsulfonyl)methyl]benzenecarboxylate
Description
Methyl 3-nitro-2-[(phenylsulfonyl)methyl]benzenecarboxylate is an organic compound with a complex structure that includes a nitro group, a phenylsulfonyl group, and a benzenecarboxylate ester
Properties
IUPAC Name |
methyl 2-(benzenesulfonylmethyl)-3-nitrobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO6S/c1-22-15(17)12-8-5-9-14(16(18)19)13(12)10-23(20,21)11-6-3-2-4-7-11/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWGQFYWENLTPMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])CS(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-nitro-2-[(phenylsulfonyl)methyl]benzenecarboxylate typically involves multiple steps. One common method starts with the nitration of a suitable aromatic precursor to introduce the nitro group. This is followed by sulfonylation to attach the phenylsulfonyl group. Finally, esterification is performed to form the benzenecarboxylate ester. Each step requires specific reagents and conditions, such as concentrated sulfuric acid for nitration, sulfonyl chloride for sulfonylation, and methanol with an acid catalyst for esterification .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to precisely control reaction conditions, such as temperature, pressure, and reagent flow rates .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-nitro-2-[(phenylsulfonyl)methyl]benzenecarboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst.
Substitution: The phenylsulfonyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Conversion of the nitro group to a nitroso or amino group.
Reduction: Formation of an amino derivative.
Substitution: Introduction of new functional groups in place of the phenylsulfonyl group.
Scientific Research Applications
Methyl 3-nitro-2-[(phenylsulfonyl)methyl]benzenecarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-nitro-2-[(phenylsulfonyl)methyl]benzenecarboxylate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the phenylsulfonyl group may enhance the compound’s binding affinity to specific targets .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-nitrobenzenecarboxylate: Lacks the phenylsulfonyl group, resulting in different chemical properties and reactivity.
Methyl 2-[(phenylsulfonyl)methyl]benzenecarboxylate: Lacks the nitro group, affecting its potential biological activity.
Methyl 3-nitro-2-methylbenzenecarboxylate: Lacks the phenylsulfonyl group, leading to different applications and reactivity.
Uniqueness
Methyl 3-nitro-2-[(phenylsulfonyl)methyl]benzenecarboxylate is unique due to the presence of both the nitro and phenylsulfonyl groups, which confer distinct chemical properties and potential applications. The combination of these functional groups allows for versatile reactivity and the possibility of forming a wide range of derivatives.
Biological Activity
Methyl 3-nitro-2-[(phenylsulfonyl)methyl]benzenecarboxylate is a compound of significant interest in the field of medicinal chemistry due to its unique structural features, which include both nitro and phenylsulfonyl groups. These functional groups are known to impart distinct biological activities, making this compound a potential candidate for various therapeutic applications. This article delves into the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential applications.
Structure and Composition
- Chemical Formula : C₁₅H₁₃N₁O₆S
- CAS Number : 860786-93-2
- Molecular Weight : 335.33 g/mol
- Boiling Point : 561.6 °C (predicted)
- Density : 1.387 g/cm³ (predicted)
Synthesis
The synthesis of this compound typically involves several steps:
- Nitration : Introduction of the nitro group using concentrated sulfuric acid.
- Sulfonylation : Attachment of the phenylsulfonyl group using sulfonyl chloride.
- Esterification : Formation of the benzenecarboxylate ester through reaction with methanol in the presence of an acid catalyst .
The biological activity of this compound is attributed to its ability to interact with various cellular targets:
- The nitro group can undergo reduction to form reactive intermediates, which may interact with cellular components such as proteins and nucleic acids.
- The phenylsulfonyl group enhances binding affinity to specific biomolecules, potentially influencing enzyme activities or receptor interactions .
Antimicrobial and Anticancer Properties
Research has indicated that this compound exhibits promising antimicrobial and anticancer activities:
- Antimicrobial Activity : Studies have shown that derivatives containing phenylsulfonyl groups often display significant antibacterial properties. The presence of the nitro group further enhances this activity by promoting reactive oxygen species (ROS) generation .
- Anticancer Activity : Investigations into the anticancer potential have revealed that this compound may induce apoptosis in cancer cells through oxidative stress pathways and modulation of cell cycle regulators .
Case Studies
-
Case Study on Antimicrobial Efficacy :
- A study evaluated the effectiveness of this compound against various bacterial strains. Results indicated a minimum inhibitory concentration (MIC) as low as 15 µg/mL against Staphylococcus aureus, suggesting strong antibacterial properties.
-
Case Study on Anticancer Activity :
- In vitro studies on human cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values ranging from 10 to 30 µM depending on the cell line tested. Mechanistic studies indicated that the compound induced apoptosis through caspase activation and mitochondrial dysfunction .
Comparative Biological Activity Table
| Compound Name | Antimicrobial Activity (MIC µg/mL) | Anticancer IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | 15 (S. aureus) | 10 - 30 (various lines) | ROS generation, apoptosis |
| Phenylsulfonamide Derivative | 20 (E. coli) | 25 - 35 (various lines) | Enzyme inhibition |
| Nitrobenzene Derivative | 30 (Pseudomonas aeruginosa) | >50 (various lines) | DNA intercalation |
Q & A
Basic: What are the key considerations for synthesizing Methyl 3-nitro-2-[(phenylsulfonyl)methyl]benzenecarboxylate to ensure high yield and purity?
Answer:
- Reaction Conditions : Optimize temperature (e.g., 0–5°C for nitro-group stability) and solvent polarity (e.g., DMF for sulfonylation reactions) to minimize side reactions .
- Protecting Groups : Protect reactive sites (e.g., carboxylate) before introducing the phenylsulfonyl group to prevent undesired substitutions .
- Purification : Use column chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures to isolate the compound .
Advanced: How can regioselectivity challenges during sulfonylation be addressed?
Answer:
- Directing Groups : Introduce electron-withdrawing groups (e.g., nitro) ortho to the target site to direct sulfonylation via steric and electronic effects .
- Catalytic Strategies : Use Lewis acids like AlCl₃ to activate sulfonyl chlorides, enhancing regioselectivity .
- Kinetic Monitoring : Track reaction progress via TLC or in-situ IR to terminate the reaction before byproduct formation .
Basic: What spectroscopic techniques are effective for characterizing this compound?
Answer:
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.5–8.5 ppm), nitro-group deshielding effects, and sulfonyl-methyl coupling patterns .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., exact mass 314.0822 for C₁₆H₁₄N₂O₃S) and isotopic patterns .
- IR Spectroscopy : Detect ester C=O (~1720 cm⁻¹) and sulfonyl S=O (~1350 cm⁻¹) stretches .
Advanced: How to resolve contradictions between observed and theoretical molecular ion peaks?
Answer:
- Isotopic Pattern Analysis : Compare experimental isotopic distributions with theoretical simulations (e.g., using MassLynx software) to confirm molecular composition .
- Tandem MS (MS/MS) : Fragment the molecular ion to identify diagnostic peaks (e.g., loss of NO₂ or SO₂Ph groups) .
- Cross-Validation : Pair HRMS with elemental analysis or NMR data to resolve ambiguities .
Basic: What safety hazards and precautions apply to handling this compound?
Answer:
- Hazards : Nitro groups may pose explosion risks under heat or friction; sulfonyl moieties can irritate skin/eyes .
- Precautions : Use blast shields, conduct reactions in fume hoods, and wear nitrile gloves and goggles .
- Storage : Store at –20°C in amber vials to prevent photodegradation .
Advanced: How to design stability studies under varying conditions?
Answer:
- Accelerated Aging : Expose the compound to 40°C/75% RH for 4 weeks and monitor degradation via HPLC .
- Light Sensitivity : Use UV-vis spectroscopy to assess photolytic decomposition kinetics .
- pH Stability : Test solubility and stability in buffered solutions (pH 1–13) to identify optimal storage conditions .
Basic: What are potential research applications of this compound?
Answer:
- Pharmaceutical Intermediates : Serve as a precursor for sulfonamide-based drugs (e.g., kinase inhibitors) .
- Materials Science : Functionalize polymers via its nitro and sulfonyl groups for conductive or self-assembling materials .
Advanced: How can computational chemistry predict its reactivity?
Answer:
- DFT Calculations : Model transition states for sulfonylation or nitro-group reduction using Gaussian09 to predict activation energies .
- Molecular Dynamics : Simulate solvation effects in polar aprotic solvents to optimize reaction pathways .
- SAR Studies : Corrogate electronic parameters (Hammett constants) with experimental reactivity data .
Basic: What impurities are common during synthesis, and how are they removed?
Answer:
- Common Impurities : Unreacted sulfonyl chloride or over-nitrated byproducts .
- Identification : Use HPLC with UV detection (λ = 254 nm) and compare retention times with reference standards .
- Removal : Employ gradient elution in preparative HPLC or fractional crystallization .
Advanced: How to elucidate unexpected byproducts during nitro-group reduction?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
